![molecular formula C6H4Br2N2O2 B1511064 2,6-Dibromo-4-methyl-3-nitropyridine CAS No. 593671-26-2](/img/structure/B1511064.png)
2,6-Dibromo-4-methyl-3-nitropyridine
Overview
Description
2,6-Dibromo-4-methyl-3-nitropyridine is a chemical compound with the molecular formula C6H4Br2N2O2 . It has a molecular weight of 281.89 . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of nitropyridines, such as 2,6-Dibromo-4-methyl-3-nitropyridine, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent . This reaction yields the N-nitropyridinium ion, which when reacted with SO2/HSO3– in water, produces 3-nitropyridine . This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .Molecular Structure Analysis
The InChI code for 2,6-Dibromo-4-methyl-3-nitropyridine is 1S/C5H2Br2N2O2/c6-4-1-3 (9 (10)11)2-5 (7)8-4/h1-2H . The ChemSpider ID for this compound is 13167316 .Physical And Chemical Properties Analysis
2,6-Dibromo-4-methyl-3-nitropyridine is a solid at room temperature .Safety and Hazards
This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective measures such as wearing protective gloves, eye protection, and face protection are advised .
Relevant Papers The synthesis and reactions of nitropyridines, including 2,6-Dibromo-4-methyl-3-nitropyridine, have been discussed in several papers . These papers provide valuable insights into the synthesis methods, reaction mechanisms, and potential applications of nitropyridines. Further reading of these papers is recommended for a more in-depth understanding of 2,6-Dibromo-4-methyl-3-nitropyridine.
properties
IUPAC Name |
2,6-dibromo-4-methyl-3-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2N2O2/c1-3-2-4(7)9-6(8)5(3)10(11)12/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLZPFRSGJZXLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1[N+](=O)[O-])Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743782 | |
Record name | 2,6-Dibromo-4-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-4-methyl-3-nitropyridine | |
CAS RN |
593671-26-2 | |
Record name | 2,6-Dibromo-4-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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